N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
Description
This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a trifluoromethyl group at position 6, linked via a piperidin-4-yl moiety to a 4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide scaffold. Though specific physicochemical data (e.g., solubility, melting point) are unavailable, its molecular weight is approximately 407.4 g/mol (calculated based on the formula C₁₈H₂₀F₃N₅O₂).
Properties
IUPAC Name |
N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O2/c19-18(20,21)14-9-15(23-10-22-14)26-7-5-11(6-8-26)24-17(27)16-12-3-1-2-4-13(12)28-25-16/h9-11H,1-8H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBZEBSCBZNWTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NC3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the 6-(trifluoromethyl)pyrimidin-4-yl intermediate through a series of nucleophilic substitution reactions.
Piperidinyl Addition: The pyrimidinyl intermediate is then reacted with piperidine under controlled conditions to form the piperidinyl derivative.
Cyclization: The piperidinyl derivative undergoes cyclization with a suitable reagent to form the tetrahydrobenzo[d]isoxazole ring.
Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidinyl and piperidinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other substituents.
Scientific Research Applications
N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analog: N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
This analog (CAS: 1775492-96-0) replaces the benzoisoxazole with an indazole ring and adds a methyl group to the pyrimidine . Key differences include:
| Property | Target Compound | Indazole Analog |
|---|---|---|
| Core Heterocycle | Benzoisoxazole | Indazole |
| Pyrimidine Substituent | 6-Trifluoromethyl | 2-Methyl-6-trifluoromethyl |
| Molecular Formula | C₁₈H₂₀F₃N₅O₂ (estimated) | C₁₉H₂₃F₃N₆O |
| Molecular Weight | ~407.4 g/mol | 408.4 g/mol |
| Potential Interactions | Isoxazole oxygen (H-bond acceptor) | Indazole NH (H-bond donor/acceptor) |
The indazole’s NH group may enhance target binding via donor-acceptor interactions, while the methyl group on pyrimidine could alter steric effects or metabolic pathways .
Role of Substituents in Activity
Evidence from nitrofuryl and nitroimidazole derivatives () highlights that small structural changes (e.g., nitro group position) significantly impact biological activity. For example, nitro-substituted aryl groups in nitrothiophenes improve antitubercular activity, suggesting that the trifluoromethyl group in the target compound may similarly optimize target affinity or pharmacokinetics .
Methodological Considerations for Compound Comparison
Virtual screening methodologies () emphasize that similarity metrics (e.g., Tanimoto coefficient) depend on molecular descriptors (2D vs. 3D). The target compound and its indazole analog share high 2D similarity (common pyrimidine-piperidine scaffold) but may diverge in 3D conformation due to indazole’s planar rigidity vs. isoxazole’s fused bicyclic system. Such differences could lead to distinct target profiles despite structural resemblance .
Biological Activity
N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide, often referred to as compound S471-0527, is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available research.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key structural components include:
- Pyrimidine ring : A six-membered heterocyclic aromatic ring containing nitrogen.
- Piperidine moiety : A five-membered ring containing nitrogen, known for its role in various biological activities.
- Tetrahydrobenzo[d]isoxazole : A bicyclic structure that enhances the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H19F3N4O2 |
| Molecular Weight | 380.37 g/mol |
| LogP | 3.4794 |
| Polar Surface Area | 54.541 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting glucose metabolism and lipid profiles.
- Receptor Modulation : The compound may also modulate receptor activity associated with neurotransmission and hormonal regulation.
Study 1: Antidiabetic Potential
A study explored the effect of this compound on α-glucosidase inhibition. The results indicated that derivatives of piperidine exhibited significant inhibitory effects comparable to standard drugs like acarbose and voglibose. The molecular docking simulations revealed favorable binding interactions between the compound and the enzyme active site, supporting its potential as an antidiabetic agent .
Study 2: Anticancer Activity
In another investigation, the compound was evaluated for its anticancer properties against various human cancer cell lines. The results demonstrated that it inhibited cell growth with IC50 values ranging from 7.9 to 92 µM across different cancer types, indicating a promising therapeutic profile .
Table 2: Biological Activity Summary
| Activity Type | Target/Mechanism | IC50 Values (µM) |
|---|---|---|
| α-Glucosidase Inhibition | Enzyme Inhibition | Not specified |
| Anticancer | Various Cancer Cell Lines | 7.9 - 92 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
